A Comprehensive Technical Guide to 4-Mercapto-4-methyl-2-pentanol
A Comprehensive Technical Guide to 4-Mercapto-4-methyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth exploration of 4-Mercapto-4-methyl-2-pentanol (CAS No: 31539-84-1), a sulfur-containing secondary alcohol. While primarily recognized for its potent aroma and applications in the flavor and fragrance industry, its unique chemical structure presents functionalities of interest to the broader chemical and pharmaceutical research communities. This document will cover the essential physicochemical properties, plausible synthetic pathways, analytical characterization, safety and handling protocols, and a discussion of its current and potential applications, with a focus on its role as a chemical intermediate.
Introduction and Chemical Identity
4-Mercapto-4-methyl-2-pentanol, with the IUPAC name 4-methyl-4-sulfanylpentan-2-ol, is a chiral molecule possessing both a hydroxyl and a thiol functional group.[1] The presence of a tertiary thiol attached to a quaternary carbon and a secondary alcohol makes it a unique bifunctional molecule. Its organoleptic properties are characterized by a strong sulfurous and weakly fruity odor, which has led to its use in trace amounts to enhance meaty and savory flavors in food products.[2] Beyond its sensory characteristics, the reactivity of the thiol and alcohol groups offers potential for its use in more complex organic syntheses.
Key Chemical Identifiers:
| Identifier | Value |
| CAS Number | 31539-84-1[1] |
| Molecular Formula | C₆H₁₄OS[1][3] |
| Molecular Weight | 134.24 g/mol [3] |
| IUPAC Name | 4-methyl-4-sulfanylpentan-2-ol[1] |
| SMILES | CC(O)CC(C)(C)S[3] |
| InChI | 1S/C6H14OS/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3[3] |
Below is a 2D representation of the chemical structure of 4-Mercapto-4-methyl-2-pentanol.
Caption: Proposed Synthetic Workflow for 4-Mercapto-4-methyl-2-pentanol
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A predicted ¹H NMR spectrum in D₂O (700 MHz) is available. Key expected signals would include:
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A doublet for the methyl group adjacent to the secondary alcohol.
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A multiplet for the proton on the carbon bearing the hydroxyl group.
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Singlets for the two methyl groups on the quaternary carbon.
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A signal for the thiol proton (which may be broad and its chemical shift concentration-dependent).
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Signals for the methylene protons.
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¹³C NMR: Based on the structure of the parent alcohol, 4-methyl-2-pentanol, characteristic peaks for the different carbon environments would be expected. The presence of the sulfur atom would induce shifts in the adjacent carbon signals.
Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
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A weak absorption band around 2550-2600 cm⁻¹ for the S-H stretching of the thiol.
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C-H stretching absorptions in the 2850-3000 cm⁻¹ region.
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C-O stretching absorption around 1000-1200 cm⁻¹.
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be expected at m/z = 134.
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Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. [4]For 4-Mercapto-4-methyl-2-pentanol, alpha-cleavage could result in the loss of an ethyl group or a propylthiol radical.
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Fragmentation involving the thiol group could include the loss of H₂S (M-34).
Applications and Relevance in Drug Development
Currently, the primary application of 4-Mercapto-4-methyl-2-pentanol is as a flavoring agent in the food industry. [2][5]It has been designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA). [6] For professionals in drug development, the interest in this molecule lies in its potential as a versatile chemical intermediate. [2][5]The presence of two distinct functional groups, a secondary alcohol and a tertiary thiol, allows for selective chemical modifications.
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Thiol Group Reactivity: The thiol group is a strong nucleophile and can undergo a variety of reactions, including alkylation, acylation, and oxidation to form disulfides. It can also be used in thiol-ene "click" chemistry reactions, which are valuable for bioconjugation and materials science.
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Alcohol Group Reactivity: The secondary alcohol can be oxidized to a ketone, esterified, or converted to a leaving group for nucleophilic substitution reactions.
The bifunctional nature of this molecule makes it a potential building block for the synthesis of more complex molecules with potential biological activity. The thiol group, in particular, is of interest in medicinal chemistry as it can mimic the sulfhydryl group of cysteine and interact with biological targets.
Safety, Handling, and Storage
Hazard Identification: 4-Mercapto-4-methyl-2-pentanol is classified with the following hazards:
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Harmful if swallowed (H302) [7]* Causes skin irritation (H315) [7]* Causes serious eye irritation (H319) [7]* May cause respiratory irritation (H335) [7] Handling: Due to its potent and unpleasant odor, all work with 4-Mercapto-4-methyl-2-pentanol should be conducted in a well-ventilated fume hood. [8]Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. [2] Storage: Thiols are susceptible to air oxidation, which can lead to the formation of disulfides. [9]Therefore, it is recommended to store 4-Mercapto-4-methyl-2-pentanol in a cool, dry, and well-ventilated area, away from heat and moisture. [2]Containers should be tightly sealed, and for long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.
Decontamination and Waste Disposal: All glassware and equipment that come into contact with thiols should be decontaminated by soaking in a bleach solution for at least 14 hours to oxidize the thiol. [10]All solid and liquid waste should be collected in appropriately labeled hazardous waste containers.
Conclusion
4-Mercapto-4-methyl-2-pentanol is a molecule with a well-established role in the flavor and fragrance industry. For researchers and scientists, its true potential may lie in its utility as a bifunctional building block for organic synthesis. The distinct reactivity of its alcohol and thiol groups offers a platform for creating more complex and potentially bioactive molecules. A thorough understanding of its properties, synthetic accessibility, and handling requirements is crucial for unlocking its broader applications in chemical research and development.
References
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The Good Scents Company. 4-mercapto-4-methyl-2-pentanol. Available from: [Link]
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PubChem. 4-Mercapto-4-methyl-2-pentanol, (+-)-. Available from: [Link]
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American Chemical Society. 4-Mercapto-4-methyl-2-pentanone. Available from: [Link]
-
Flavor and Extract Manufacturers Association. 4158(±)-4-mercapto-4-methyl-2-pentanol. Available from: [Link]
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Food and Agriculture Organization of the United Nations. Joint FAO/WHO Expert Committee on Food Additives (JECFA). Available from: [Link]
-
Aroma Aromatics & Flavours. 4-Mercapto 4 Methyl 2 Pentanol. Available from: [Link]
-
GRAS Substances (4069-4253). Available from: [Link]
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. Available from: [Link]
-
Chemistry Steps. Reactions of Thiols. Available from: [Link]
-
JoVE. Preparation and Reactions of Thiols. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available from: [Link]
-
YouTube. Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Available from: [Link]
Sources
- 1. 4-mercapto-4-methyl-2-pentanol, 31539-84-1 [thegoodscentscompany.com]
- 2. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-mercapto-4-methylpentan-2-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. 4-mercapto-4-methyl-2-pentanol | 31539-84-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. femaflavor.org [femaflavor.org]
- 7. 4-Mercapto-4-methyl-2-pentanol, (+-)- | C6H14OS | CID 6429308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 9. 4-Methyl-2-pentanol(108-11-2) 13C NMR spectrum [chemicalbook.com]
- 10. Highly enantioselective construction of tertiary thioethers and alcohols via phosphine-catalyzed asymmetric γ-addition reactions of 5 H -thiazol-4-one ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01614B [pubs.rsc.org]
